molecular formula C16H19NO4S B3332617 N-(2,4-Dimethoxybenzyl)-4-methylbenzenesulfonamide CAS No. 911197-39-2

N-(2,4-Dimethoxybenzyl)-4-methylbenzenesulfonamide

Cat. No.: B3332617
CAS No.: 911197-39-2
M. Wt: 321.4 g/mol
InChI Key: ODKWLXNVJCWZIP-UHFFFAOYSA-N
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Description

N-(2,4-Dimethoxybenzyl)-4-methylbenzenesulfonamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a 2,4-dimethoxybenzyl group attached to a 4-methylbenzenesulfonamide moiety. It is known for its stability and reactivity, making it a valuable compound in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-Dimethoxybenzyl)-4-methylbenzenesulfonamide typically involves the protection of sulfamate groups. One common method involves the reaction of 1,1′-sulfonylbis(2-methyl-1H-imidazole) with a substituted phenol to form an aryl 2-methyl-1H-imidazole-1-sulfonate . This intermediate is then N-methylated using trimethyloxonium tetrafluoroborate, followed by displacement with a dibenzylamine such as bis-2,4-dimethoxybenzylamine . The final step involves deprotection with trifluoroacetic acid to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of microwave heating and high-yielding reactions ensures efficient production .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-Dimethoxybenzyl)-4-methylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

N-(2,4-Dimethoxybenzyl)-4-methylbenzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,4-Dimethoxybenzyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound’s sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the 2,4-dimethoxybenzyl group can enhance the compound’s stability and reactivity, facilitating its interactions with various pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,4-Dimethoxybenzyl)-4-methylbenzenesulfonamide is unique due to its specific combination of the 2,4-dimethoxybenzyl group and the 4-methylbenzenesulfonamide moiety. This combination provides enhanced stability and reactivity, making it a valuable compound in various fields of research .

Properties

IUPAC Name

N-[(2,4-dimethoxyphenyl)methyl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4S/c1-12-4-8-15(9-5-12)22(18,19)17-11-13-6-7-14(20-2)10-16(13)21-3/h4-10,17H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODKWLXNVJCWZIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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